1,1-Dibenzyl-3-naphthalen-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-naphthalen-1-ylthiourea is an organic compound with the molecular formula C26H22N2S It is a thiourea derivative, characterized by the presence of a naphthalene ring and two benzyl groups attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-naphthalen-1-ylthiourea typically involves the reaction of naphthalen-1-yl isothiocyanate with dibenzylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(naphthalen-1-yl)thiourea
- 1-(3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea
- 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
- 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
Uniqueness
1,1-Dibenzyl-3-naphthalen-1-ylthiourea is unique due to the presence of two benzyl groups and a naphthalene ring, which confer distinct chemical and physical properties. These structural features enhance its potential for various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C25H22N2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C25H22N2S/c28-25(26-24-17-9-15-22-14-7-8-16-23(22)24)27(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,26,28) |
InChI Key |
LPXAVTQPRKMUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.